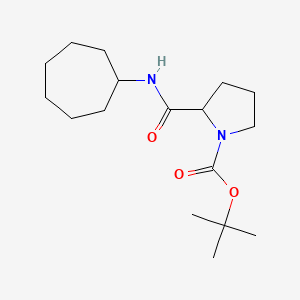![molecular formula C22H31NO2 B11515744 n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11515744.png)
n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is a chemical compound with the molecular formula C22H31NO2. It is known for its unique structure, which includes a heptyl chain, a hydroxycyclohexyl group, and an ethynylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethynylbenzamide Core: This step involves the reaction of 4-bromo-1-butyne with benzamide in the presence of a palladium catalyst to form 4-ethynylbenzamide.
Introduction of the Hydroxycyclohexyl Group: The next step involves the addition of a hydroxycyclohexyl group to the ethynylbenzamide core. This can be achieved through a Grignard reaction using cyclohexylmagnesium bromide.
Attachment of the Heptyl Chain: Finally, the heptyl chain is introduced through a nucleophilic substitution reaction using heptyl bromide and a suitable base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an ethyl-substituted benzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with biological receptors, while the ethynylbenzamide moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzoate
- n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]phenylacetamide
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclohexyl group enhances its solubility and potential biological activity, while the ethynylbenzamide moiety provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-heptyl-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
InChI |
InChI=1S/C22H31NO2/c1-2-3-4-5-9-18-23-21(24)20-12-10-19(11-13-20)14-17-22(25)15-7-6-8-16-22/h10-13,25H,2-9,15-16,18H2,1H3,(H,23,24) |
InChI Key |
NJJDAYLCXITVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C#CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate](/img/structure/B11515666.png)
![2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11515670.png)
![2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile](/img/structure/B11515678.png)

![2-{3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11515686.png)
![2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11515689.png)
![3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515691.png)

![2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium](/img/structure/B11515694.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11515703.png)

![3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]](/img/structure/B11515731.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11515738.png)
